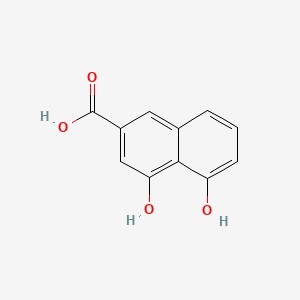

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

Description

BenchChem offers high-quality 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACEHKQPSVTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dihydroxy-2-Naphthalenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,5-Dihydroxy-2-Naphthalenecarboxylic Acid

4,5-Dihydroxy-2-naphthalenecarboxylic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the specific arrangement of hydroxyl and carboxylic acid functional groups, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. The hydroxyl groups at the 4- and 5-positions can act as hydrogen bond donors and acceptors, as well as sites for further chemical modification, while the carboxylic acid at the 2-position provides a handle for forming amides, esters, and other derivatives. This unique combination of features necessitates robust and well-characterized synthetic pathways to ensure a reliable supply for research and development.

This technical guide provides a comprehensive overview of the core synthesis pathways for 4,5-dihydroxy-2-naphthalenecarboxylic acid, with a primary focus on the industrially proven Kolbe-Schmitt reaction. As a senior application scientist, the following sections will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Primary Synthesis Pathway: The Kolbe-Schmitt Carboxylation of 1,8-Dihydroxynaphthalene

The most direct and industrially scalable route to 4,5-dihydroxy-2-naphthalenecarboxylic acid is through the carboxylation of 1,8-dihydroxynaphthalene. The Kolbe-Schmitt reaction is the cornerstone of this approach, a powerful method for the ortho-carboxylation of phenols.[1][2]

Causality Behind Experimental Choices: Understanding the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[2][3] The regioselectivity of this reaction is highly dependent on several factors, including the nature of the counter-ion, temperature, and pressure.

-

The Role of the Counter-Ion: The choice of the alkali metal hydroxide is critical. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-isomer, especially at higher temperatures.[3] For the synthesis of 4,5-dihydroxy-2-naphthalenecarboxylic acid from 1,8-dihydroxynaphthalene, ortho-carboxylation relative to one of the hydroxyl groups is desired. Therefore, the use of a sodium salt is the logical starting point.

-

Temperature and Pressure: The Kolbe-Schmitt reaction is typically carried out at elevated temperatures and pressures to drive the carboxylation forward.[3] The reaction temperature can also influence the regioselectivity. Lower temperatures generally favor the formation of the kinetically controlled ortho-product, while higher temperatures can lead to the thermodynamically more stable para-product.

-

The Substrate: 1,8-Dihydroxynaphthalene: The electronic properties of 1,8-dihydroxynaphthalene make it a suitable substrate for the Kolbe-Schmitt reaction. The two hydroxyl groups are powerful activating groups, increasing the electron density of the naphthalene ring and facilitating electrophilic aromatic substitution. The target position for carboxylation is the 2-position, which is ortho to the 1-hydroxyl group and para to the 8-hydroxyl group. The steric hindrance around the peri-positions (4 and 5) makes the 2 and 7 positions the most likely sites for carboxylation.

Experimental Workflow: A Self-Validating System

The following protocol is a robust, self-validating system for the synthesis of 4,5-dihydroxy-2-naphthalenecarboxylic acid via the Kolbe-Schmitt reaction. Each step is designed to ensure high yield and purity of the final product.

Caption: Experimental workflow for the Kolbe-Schmitt synthesis.

Detailed Experimental Protocol

Materials:

-

1,8-Dihydroxynaphthalene

-

Sodium Hydroxide (pellets)

-

Methanol (anhydrous)

-

Carbon Dioxide (high purity, in a cylinder)

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Activated Carbon

Equipment:

-

High-pressure autoclave with stirring mechanism and temperature control

-

Round-bottom flasks

-

Reflux condenser

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Formation of the Disodium Salt of 1,8-Dihydroxynaphthalene:

-

In a round-bottom flask, dissolve a specific molar quantity of 1,8-dihydroxynaphthalene in anhydrous methanol.

-

Carefully add two molar equivalents of sodium hydroxide pellets to the solution. The reaction is exothermic.

-

Once the sodium hydroxide has fully dissolved, the solution is heated to reflux for 1-2 hours to ensure complete formation of the disodium salt.

-

The methanol is then removed under reduced pressure to yield the dry disodium 1,8-dihydroxynaphthalenate as a fine powder. It is crucial to ensure the salt is completely dry, as the presence of water can inhibit the carboxylation reaction.

-

-

Carboxylation under Pressure:

-

The dry disodium salt is transferred to a high-pressure autoclave.

-

The autoclave is sealed and purged with nitrogen gas to remove any residual air and moisture.

-

The vessel is then pressurized with carbon dioxide to approximately 5-10 atm.

-

The temperature is raised to 120-150 °C while stirring.

-

The pressure is then increased to 80-100 atm with carbon dioxide.

-

The reaction is maintained under these conditions for 6-8 hours. The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.

-

-

Acidification and Precipitation:

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon dioxide is carefully vented.

-

The solid reaction mixture is dissolved in hot deionized water.

-

The resulting solution may be treated with activated carbon to remove colored impurities.

-

The hot solution is then filtered to remove the activated carbon and any insoluble byproducts.

-

The clear filtrate is then acidified with concentrated hydrochloric acid to a pH of 2-3. This will cause the 4,5-dihydroxy-2-naphthalenecarboxylic acid to precipitate out of the solution.

-

-

Purification:

-

The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold deionized water to remove any inorganic salts.

-

For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

The purified crystals are then dried in a vacuum oven at 60-80 °C to a constant weight.

-

Reaction Mechanism

The mechanism of the Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution.

Caption: Mechanism of the Kolbe-Schmitt reaction on 1,8-dihydroxynaphthalene.

Alternative Synthetic Considerations

While the Kolbe-Schmitt reaction is the most direct route, other synthetic strategies could be envisioned, although they may be more complex and less economically viable.

-

Multi-step Synthesis from Naphthalic Anhydride Derivatives: One could theoretically start with 1,8-naphthalic anhydride and introduce the hydroxyl groups and the second carboxylic acid at the desired positions through a series of functional group transformations.[1] However, this would likely involve multiple steps, including nitration, reduction, diazotization, and hydrolysis, leading to a lower overall yield and a more complex purification process.

-

Hydroxylation of a Pre-existing Naphthalenecarboxylic Acid: Another possibility would be the direct hydroxylation of a suitable naphthalenecarboxylic acid precursor. However, achieving the desired 4,5-dihydroxy substitution pattern with high regioselectivity through direct hydroxylation is challenging and often results in a mixture of isomers that are difficult to separate.

Data Summary

| Parameter | Value/Range | Rationale |

| Starting Material | 1,8-Dihydroxynaphthalene | Direct precursor with the required dihydroxy substitution pattern. |

| Key Reagent | Sodium Hydroxide | Forms the sodium salt, favoring ortho-carboxylation.[3] |

| Carboxylating Agent | Carbon Dioxide (gas) | The electrophile in the Kolbe-Schmitt reaction. |

| Reaction Temperature | 120-150 °C | Optimal range for carboxylation without significant side reactions. |

| Reaction Pressure | 80-100 atm | High pressure increases the concentration of CO2 in the reaction medium. |

| Purification | Recrystallization | Standard method for obtaining high-purity crystalline product. |

Conclusion

The synthesis of 4,5-dihydroxy-2-naphthalenecarboxylic acid is most effectively achieved through the Kolbe-Schmitt carboxylation of 1,8-dihydroxynaphthalene. This method is not only direct and high-yielding but also leverages a well-established and scalable industrial process. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of base, temperature, and pressure is paramount for achieving the desired product with high purity and yield. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize this valuable chemical building block.

References

-

Kolbe-Schmitt reaction - Wikipedia. Available at: [Link]

-

1,8-Naphthalic anhydride - Wikipedia. Available at: [Link]

-

The Kolbe-Schmitt Reaction - Future4200. Available at: [Link]

-

Kolbe–Schmitt reaction - L.S.College, Muzaffarpur. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4,5-Dihydroxy-2-Naphthoic Acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-dihydroxy-2-naphthoic acid (CAS No. 154623-82-2). Recognizing the limited availability of experimental data for this specific isomer, this document consolidates known identifiers, presents data in the context of more thoroughly studied isomers, and offers detailed, field-proven experimental protocols for its complete characterization. The guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical methodologies for working with this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an essential resource for future research and development involving 4,5-dihydroxy-2-naphthoic acid.

Introduction

Naphthoic acids, characterized by a naphthalene core functionalized with a carboxylic acid group, represent a significant class of compounds in medicinal chemistry and materials science. The addition of hydroxyl groups to the naphthalene ring system gives rise to numerous dihydroxy-naphthoic acid isomers, each possessing distinct physicochemical and biological properties. This structural isomerism is a critical determinant of a molecule's behavior; for instance, 1,4-dihydroxy-2-naphthoic acid is a known bacterial metabolite that acts as a bifidogenic growth stimulator and an aryl hydrocarbon receptor (AhR) agonist, while 3,5-dihydroxy-2-naphthoic acid has been investigated as a potential lactate dehydrogenase inhibitor for antiparasitic drug design[1][2][3][4][5].

The subject of this guide, 4,5-dihydroxy-2-naphthoic acid, remains a comparatively under-characterized isomer. The precise positioning of its functional groups dictates its electronic distribution, hydrogen bonding capacity, and overall molecular topology, which in turn governs properties such as solubility, acidity (pKa), and crystal packing. For drug development professionals, these parameters are fundamental as they directly influence a compound's formulation, bioavailability, and pharmacokinetic profile.

This guide aims to collate all available information on 4,5-dihydroxy-2-naphthoic acid, transparently identify existing knowledge gaps, and provide robust, standardized protocols for its empirical characterization.

Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for 4,5-dihydroxy-2-naphthoic acid are summarized below.

Table 1: Chemical Identifiers for 4,5-Dihydroxy-2-Naphthoic Acid

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4,5-dihydroxynaphthalene-2-carboxylic acid | [6] |

| CAS Number | 154623-82-2 | [6][7] |

| Molecular Formula | C₁₁H₈O₄ | [6] |

| Molecular Weight | 204.18 g/mol | [6] |

| Synonyms | 4,5-dihydroxy-2-naphthoic acid |[6] |

Caption: 2D structure of 4,5-dihydroxy-2-naphthoic acid.

Physicochemical Properties: A Comparative Analysis

Experimental data for 4,5-dihydroxy-2-naphthoic acid is not widely published. To provide context, the following table compares its known data with that of the more extensively studied 1,4- and 3,5-isomers. This comparative approach underscores the profound impact of substituent placement on molecular properties.

Table 2: Comparative Physicochemical Properties of Dihydroxy-2-Naphthoic Acid Isomers

| Property | 4,5-dihydroxy-2-naphthoic acid | 1,4-dihydroxy-2-naphthoic acid | 3,5-dihydroxy-2-naphthoic acid |

|---|---|---|---|

| Melting Point | Data not available | 191-220 °C (decomposes)[8][9] | 275-280 °C[10][11] |

| Aqueous Solubility | Requires experimental determination | Slightly soluble in water[8] | Data not available |

| pKa₁ (Carboxylic Acid) | Predicted: ~3-5 | Data not available | Data not available |

| pKa₂ (Phenolic OH) | Predicted: >8 | Data not available | Data not available |

| pKa₃ (Phenolic OH) | Predicted: >9 | Data not available | Data not available |

Solubility Profile: Structural Interpretation

The molecular structure of 4,5-dihydroxy-2-naphthoic acid suggests a complex solubility profile. The presence of two hydrophilic hydroxyl groups and one carboxylic acid group enhances its potential for hydrogen bonding with water. However, the large, hydrophobic naphthalene core significantly counteracts this, predicting overall low aqueous solubility. The molecule is expected to be more soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF, which can engage in hydrogen bonding while also solvating the aromatic system. This is consistent with related structures like 1-hydroxy-2-naphthoic acid, which is freely soluble in alcohol and ether but insoluble in cold water[12].

Acid-Base Properties (pKa)

The pKa values are critical for predicting a compound's behavior in physiological environments and for developing analytical methods like HPLC. 4,5-dihydroxy-2-naphthoic acid possesses three acidic protons:

-

Carboxylic Acid Proton: Expected to be the most acidic, with a pKa value likely in the range of 3-5, typical for aromatic carboxylic acids.

-

Phenolic Protons: The two hydroxyl groups are less acidic than the carboxylic acid, with pKa values generally above 8. The exact values will be influenced by intramolecular hydrogen bonding and the electronic effects of the other substituents on the naphthalene ring.

Precise determination of these three pKa values requires experimental measurement, for which a standardized protocol is provided in Section 4.3.

Spectroscopic Profile: Predicted Characteristics

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the naphthalene ring, a downfield signal for the carboxylic acid proton (often broad), and signals for the two phenolic hydroxyl protons. The exact chemical shifts and coupling patterns would allow for unambiguous structural confirmation.

-

¹³C NMR: The spectrum will display 11 unique carbon signals, including those for the carboxyl carbon, the hydroxyl- and carboxyl-substituted aromatic carbons, and the unsubstituted aromatic carbons, each in their characteristic chemical shift regions[13].

-

FT-IR: The infrared spectrum is expected to show a very broad O-H stretching band (approx. 2500-3500 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid, superimposed with sharper phenolic O-H stretches. A strong C=O stretching vibration for the carboxylic acid should appear around 1680-1710 cm⁻¹, and multiple C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

UV-Vis: The naphthalene ring system is a strong chromophore. The UV-Vis spectrum, likely measured in methanol or ethanol, should exhibit intense absorption bands in the ultraviolet region (200-400 nm), characteristic of π-π* transitions within the aromatic system[13].

Experimental Protocols for Characterization

To address the existing data gaps, the following section provides detailed, standardized operating procedures for characterizing the fundamental physicochemical properties of 4,5-dihydroxy-2-naphthoic acid.

Protocol for Purity and Identity Confirmation by RP-HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and related substances. A C18 column is selected for its hydrophobicity, which provides good retention for the naphthalene core[14]. An acidified mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which leads to sharp, symmetrical peaks and reproducible retention times[14]. A gradient elution from a weaker organic mobile phase to a stronger one allows for the separation of impurities with a wide range of polarities. UV detection is ideal due to the strong chromophore of the naphthalene ring[15].

Methodology:

-

Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (linear gradient)

-

15-18 min: 90% B (hold)

-

18-19 min: 90% to 10% B (linear gradient)

-

19-25 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or PDA scan from 200-400 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Caption: Experimental workflow for RP-HPLC analysis.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a robust and widely accepted technique (OECD Guideline 105) for determining the aqueous solubility of a compound. It establishes equilibrium between the solid compound and a saturated aqueous solution, providing a thermodynamically stable solubility value.

Methodology:

-

Preparation: Add an excess amount of solid 4,5-dihydroxy-2-naphthoic acid to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask.

-

Equilibration: Seal the flask and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary study can confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-particulates.

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using the validated HPLC method described in Section 4.1. Prepare a calibration curve with known concentrations to ensure accurate quantification.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Protocol for Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a direct and accurate method for determining the pKa values of ionizable compounds. By monitoring the pH of a solution as a strong base (titrant) is added, an inflection point in the titration curve can be observed for each acidic proton, from which the pKa can be calculated.

Methodology:

-

Sample Preparation: Accurately prepare a solution of 4,5-dihydroxy-2-naphthoic acid (e.g., 0.01 M) in a suitable solvent system, such as water with a co-solvent (e.g., 20% methanol) if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator or a micro-burette for precise addition of the titrant.

-

Titrant: A standardized solution of a strong base, typically 0.1 M NaOH, free from carbonate.

-

Procedure:

-

Immerse the pH electrode in the sample solution and allow the reading to stabilize.

-

Add small, precise increments of the NaOH titrant.

-

Record the pH value after each addition, ensuring the reading is stable.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa value for each acidic proton corresponds to the pH at the half-equivalence point (the midpoint of the buffer region for that proton).

-

Alternatively, calculate the first derivative (dpH/dV) of the titration curve; the peaks in the derivative plot correspond to the equivalence points.

-

Applications and Biological Context

While direct biological studies on 4,5-dihydroxy-2-naphthoic acid are scarce, the activities of its isomers provide a compelling rationale for its investigation.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: 1,4-dihydroxy-2-naphthoic acid is an AhR agonist[1][5]. The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. The ability to modulate AhR is of significant interest in immunology and oncology. Characterizing the AhR activity of the 4,5-isomer would be a logical next step to understand its potential biological effects.

-

Enzyme Inhibition: 3,5-dihydroxy-2-naphthoic acid has been identified as a lead compound for inhibiting lactate dehydrogenase, a crucial enzyme in the energy metabolism of certain parasites[2][3]. This highlights the potential for dihydroxy-naphthoic acid scaffolds to serve as platforms for developing novel anti-infective agents.

-

Probiotic and Gut Health: The role of 1,4-dihydroxy-2-naphthoic acid in promoting the growth of beneficial gut bacteria like Bifidobacterium opens avenues in probiotic and functional food research[4]. Investigating whether the 4,5-isomer shares this property could be valuable.

Conclusion

4,5-dihydroxy-2-naphthoic acid is a molecule of interest due to the significant biological activities demonstrated by its structural isomers. However, a notable gap exists in the scientific literature regarding its fundamental physicochemical properties. This guide has consolidated the compound's known chemical identifiers and placed it within the context of its better-understood relatives. More importantly, it has provided a set of robust, detailed experimental protocols for the systematic characterization of its purity, solubility, and acidity. By following these standardized methods, researchers can generate the high-quality data necessary to unlock the potential of 4,5-dihydroxy-2-naphthoic acid in drug discovery, chemical biology, and other scientific disciplines.

References

-

PubChem. (n.d.). 4,6-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Park, S. Y., et al. (2014). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of the Korean Society for Applied Biological Chemistry, 57, 633-636. Available at: [Link]

-

Haworth, R. D., Jones, B., & Way, Y. M. (1943). 5. Synthesis of 4-hydroxy-2-naphthoic acids. Journal of the Chemical Society (Resumed), 10-12. Available at: [Link]

-

Ice-Co Agents. (n.d.). 4,5-dihydroxy-2-naphthoic acid. Retrieved from [Link]

-

Jin, U. H., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(1), 198-212. Available at: [Link]

-

bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. Retrieved from [Link]

-

Frontiers in Pharmacology. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers Media S.A. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Q., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1639. Available at: [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 106-116. Available at: [Link]

-

Journal of the Chemical Society (Resumed). (1943). 5. Synthesis of 4-hydroxy-2-naphthoic acids. Royal Society of Chemistry. Retrieved from [Link]

-

E. coli Metabolome Database. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. Retrieved from [Link]

-

Oxford Academic. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 1-hydroxy-2-naphthoic Acid. Retrieved from [Link]

-

Neuman, R. C. (2000). Organic Spectrometry. Chapter 5. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 冰合试剂 - 4,5-dihydroxy-2-naphthoic acid 4,5-二羟基-2-萘甲酸_萘_特色产品 - 4,5-dihydroxy-2-naphthoic acid 4,5-二羟基-2-萘甲酸 [bhsj1.com]

- 7. 154623-82-2|4,5-dihydroxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 8. labsolu.ca [labsolu.ca]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3,5-DIHYDROXY-2-NAPHTHOIC ACID | 89-35-0 [chemicalbook.com]

- 12. 1-羟基-2-萘甲酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]

4,5-dihydroxy-2-naphthalenecarboxylic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4,5-dihydroxy-2-naphthalenecarboxylic acid

Introduction: Elucidating the Molecular Architecture

4,5-dihydroxy-2-naphthalenecarboxylic acid (Molecular Formula: C₁₁H₈O₄, Molecular Weight: 204.18 g/mol ) is a polyfunctional aromatic compound belonging to the naphthoic acid family.[1] Its structure, featuring a rigid naphthalene core substituted with two hydroxyl groups and a carboxylic acid, imparts a unique electronic and chemical profile. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this molecule. Understanding these spectral signatures is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships in medicinal chemistry and materials science.

As a Senior Application Scientist, this document moves beyond a mere recitation of data. It is structured to provide a causal understanding of the spectral features, grounding theoretical principles in practical application and interpretation. The methodologies described represent robust, self-validating systems for ensuring data integrity and reproducibility.

Molecular Structure and Functional Group Analysis

The structural characterization of any molecule begins with a clear understanding of its constituent parts. The naphthalene scaffold, with its fused aromatic rings, creates a distinct electronic environment. The positions of the electron-donating hydroxyl groups (-OH) at C4 and C5, and the electron-withdrawing carboxylic acid group (-COOH) at C2, dictate the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the vibrational frequencies in IR spectroscopy.

To facilitate spectral assignment, the following standardized numbering system for the naphthalene core is used throughout this guide.

Caption: Numbering scheme for 4,5-dihydroxy-2-naphthalenecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and deduce the substitution pattern.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data quality and consistency.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of acidic protons (from -OH and -COOH), allowing them to be observed.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The data presented below is predictive, based on established principles and data from structurally related naphthalenes.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-1 | ~8.0 - 8.2 | Singlet (or narrow doublet) | - | Located between the C4-OH and the C8a-C1 bond. Its multiplicity will be a singlet or a narrow doublet due to a small meta-coupling to H3. |

| H-3 | ~7.8 - 8.0 | Singlet (or narrow doublet) | - | This proton is adjacent to the electron-withdrawing COOH group, shifting it downfield. It will show a small meta-coupling to H1. |

| H-6 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(ortho) ≈ 7-9, J(meta) ≈ 1-2 | Coupled to both H-7 (ortho) and H-8 (meta), resulting in a doublet of doublets. |

| H-7 | ~7.1 - 7.3 | Triplet (t) | J(ortho) ≈ 7-9 | Appears as a triplet due to coupling with two adjacent protons (H-6 and H-8) with similar coupling constants. |

| H-8 | ~7.6 - 7.8 | Doublet of doublets (dd) | J(ortho) ≈ 7-9, J(meta) ≈ 1-2 | Coupled to H-7 (ortho) and H-6 (meta). Shifted downfield due to proximity to the C5-OH group. |

| 4-OH, 5-OH | ~9.0 - 11.0 | Broad Singlet (s, br) | - | Phenolic protons are acidic and their chemical shift is concentration and temperature dependent. They appear as broad signals. |

| COOH | > 12.0 | Broad Singlet (s, br) | - | The carboxylic acid proton is highly deshielded and acidic, appearing as a very downfield, broad signal that disappears upon D₂O exchange. |

Expertise & Causality: The specific substitution pattern creates a distinct "ABC" spin system for protons H6, H7, and H8 on one ring, while H1 and H3 on the other ring are more isolated. The electron-donating hydroxyl groups tend to shield adjacent protons (shifting them upfield), whereas the electron-withdrawing carboxylic acid deshields them (shifting them downfield). This interplay of electronic effects governs the final chemical shifts.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C=O (Carboxylic) | ~168 - 172 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-4, C-5 | ~150 - 158 | Aromatic carbons directly attached to hydroxyl groups are deshielded by the oxygen atom and appear downfield. |

| C-2 | ~125 - 130 | The carbon bearing the carboxylic acid group. |

| C-4a, C-8a (Quaternary) | ~128 - 135 | Bridgehead carbons involved in the ring fusion. |

| C-1, C-3, C-6, C-7, C-8 | ~110 - 128 | Protonated aromatic carbons. Their precise shifts depend on the combined electronic effects of the substituents. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common methods are:

-

KBr Pellet: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions from the hydroxyl and carbonyl groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500 - 3200 | O-H Stretch (Phenolic) | Strong, Broad | Indicates the presence of hydroxyl groups, broadened due to hydrogen bonding. |

| 3300 - 2500 | O-H Stretch (Carboxylic) | Very Strong, Very Broad | This extremely broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak | Aromatic C-H stretching vibrations. |

| ~1700 - 1660 | C=O Stretch (Carboxylic) | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a prominent and reliable diagnostic peak. |

| ~1620 - 1450 | C=C Stretch (Aromatic) | Medium to Strong | Multiple bands corresponding to the stretching vibrations of the naphthalene ring system. |

| ~1300 - 1200 | C-O Stretch | Strong | Vibrations associated with the C-O bonds of the phenolic and carboxylic acid groups. |

Trustworthiness: The combined presence of the very broad O-H stretch centered around 3000 cm⁻¹, the strong C=O stretch near 1700 cm⁻¹, and the aromatic C=C stretches provides a highly reliable fingerprint for the 4,5-dihydroxy-2-naphthalenecarboxylic acid structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method:

-

Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

MS Data & Interpretation

The monoisotopic mass of C₁₁H₈O₄ is 204.0423 Da.[2] The mass spectrum will confirm this mass and reveal characteristic fragmentation pathways.

Table 4: Predicted Mass Spectrometry Fragments (EI Mode)

| m/z | Proposed Fragment | Interpretation |

| 204 | [C₁₁H₈O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [M - H₂O]⁺˙ | Loss of a water molecule from adjacent hydroxyl and carboxylic acid groups. |

| 159 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 160 | [M - CO₂]⁺˙ | Decarboxylation, loss of carbon dioxide. |

| 131 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment. |

Expertise & Causality: The fragmentation is driven by the functional groups. The most labile part of the molecule is the carboxylic acid group, leading to the predictable loss of a COOH radical (45 Da) or a CO₂ molecule (44 Da). This is a classic fragmentation pathway for aromatic carboxylic acids.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of 4,5-dihydroxy-2-naphthalenecarboxylic acid through NMR, IR, and MS provides a self-validating confirmation of its structure. IR spectroscopy confirms the presence of the key hydroxyl and carboxylic acid functional groups. Mass spectrometry verifies the elemental composition through an accurate mass measurement and reveals predictable fragmentation patterns. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, elucidating the precise arrangement of protons and carbons. Together, these techniques offer a complete and unambiguous characterization, essential for any research or development endeavor involving this compound.

References

- Vertex AI Search. (2026). Supporting Information Document.

-

PubChem. (2026). 3,5-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2009). Synthesis and Spectral Studies of Mn(II) and Cu(II) Complexes with Phenyl AZO Disodium-Sulfo Dihydroxy Naphthol. [Link]

-

PubChem. (2026). 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0238521). [Link]

-

Ice Chemical. (n.d.). 4,5-dihydroxy-2-naphthoic acid. [Link]

Sources

A Technical Guide to the Solubility of 4,5-dihydroxy-2-naphthalenecarboxylic Acid in Organic Solvents: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-dihydroxy-2-naphthalenecarboxylic acid is a poly-functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The successful application of this molecule—be it in synthesis, purification, formulation, or biological assays—is fundamentally dependent on a thorough understanding of its solubility characteristics. Currently, specific, quantitative solubility data for this compound in a broad range of organic solvents is not widely available in public literature. This guide, therefore, serves as a comprehensive technical resource for researchers. It bridges the data gap by providing a robust theoretical framework for predicting solubility, followed by detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By synthesizing predictive theory with practical methodology, this document empowers scientists to make informed decisions regarding solvent selection and to generate the precise, reliable solubility data required for their research and development objectives.

Molecular Profile of 4,5-dihydroxy-2-naphthalenecarboxylic Acid

Understanding the solubility of a compound begins with a detailed analysis of its molecular structure. 4,5-dihydroxy-2-naphthalenecarboxylic acid (Molecular Formula: C₁₁H₈O₄, Molar Mass: 204.18 g/mol ) possesses a unique combination of polar and nonpolar features that dictate its interactions with various solvents.

-

Naphthalene Core: A rigid, bicyclic aromatic system that is inherently nonpolar and hydrophobic. This region primarily interacts through weak van der Waals forces (London dispersion forces).

-

Carboxylic Acid Group (-COOH): A highly polar functional group that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). It is also acidic, with a pKa that allows for deprotonation to form a highly polar carboxylate salt in the presence of a base.

-

Phenolic Hydroxyl Groups (-OH): Two hydroxyl groups attached directly to the aromatic ring. Like the carboxylic acid, these groups are polar and can act as both hydrogen bond donors and acceptors. They are weakly acidic and will also deprotonate under sufficiently basic conditions.

The presence of three acidic protons (one carboxylic, two phenolic) and multiple hydrogen bond acceptor sites makes the molecule's interaction with its environment highly dependent on the solvent's properties.

Caption: Molecular structure and key functional groups.

The Science of Solvation: Theoretical Principles

The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the principle of "like dissolves like".[1] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For 4,5-dihydroxy-2-naphthalenecarboxylic acid, the interplay of its functional groups with solvent characteristics is the primary determinant of solubility.

Solvent Classification and Expected Interactions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid and hydroxyl groups. However, the nonpolar naphthalene core may limit overall solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. They are often excellent solvents for polar molecules because they can solvate polar groups without forming a tight, structured solvent shell, which can sometimes hinder dissolution. The polarity of these solvents can also accommodate the nonpolar naphthalene moiety to some extent.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact mainly through weak London dispersion forces.[1] They are unable to effectively break the strong hydrogen bonding network that exists between molecules of 4,5-dihydroxy-2-naphthalenecarboxylic acid in its solid, crystalline state. Consequently, solubility is expected to be very low.

Caption: Primary intermolecular forces influencing solubility.

Predicted Solubility Profile

While experimental data is paramount, a predicted profile based on structural analysis and chemical principles provides a crucial starting point for solvent screening. The following table summarizes the expected solubility of 4,5-dihydroxy-2-naphthalenecarboxylic acid at ambient temperature.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are highly polar and are excellent hydrogen bond acceptors, capable of effectively solvating the three acidic protons of the solute. This strong interaction is sufficient to overcome the crystal lattice energy of the solid. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can act as both H-bond donors and acceptors, interacting favorably with the solute's functional groups. Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds. Its polarity is lower than DMSO or DMF, suggesting it will be a less effective solvent, but still capable of dissolving moderate amounts of the compound. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | THF has moderate polarity and can act as a hydrogen bond acceptor. It is generally a weaker solvent for highly polar compounds compared to alcohols or DMSO but should exhibit some solubility. |

| Esters | Ethyl Acetate | Low | While polar, ethyl acetate is a weaker hydrogen bond acceptor than ketones or ethers. The energy gained from solvation may not be sufficient to fully overcome the solute-solute interactions in the crystal lattice. |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Low | These solvents have low polarity and cannot engage in hydrogen bonding. They are poor solvents for polar, hydrogen-bonded solids. Some solid carboxylic acids may have low solubility in deuterated chloroform (CDCl₃) for NMR analysis.[2] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | There is a significant mismatch in polarity and intermolecular forces.[1] These solvents cannot disrupt the strong hydrogen-bonding network of the solute. Aromatic solvents like toluene may show marginally higher interaction due to pi-stacking with the naphthalene ring, but overall solubility will remain negligible. |

| Aqueous Basic | 5% aq. Sodium Hydroxide (NaOH), 5% aq. Sodium Bicarbonate (NaHCO₃) | High (Reaction) | The compound will deprotonate in the presence of a base to form the corresponding carboxylate and phenoxide salts.[3] These ionic species are highly polar and readily soluble in water. Solubility in NaHCO₃ confirms the presence of a carboxylic acid group.[4] |

Experimental Protocols for Solubility Determination

For any critical application, predicted solubility must be confirmed experimentally. The following protocols provide a robust framework for both rapid qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a quick, material-sparing way to confirm the predictions in the table above.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

4,5-dihydroxy-2-naphthalenecarboxylic acid

-

A selection of test solvents

-

Small test tubes (e.g., 13x100 mm) or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 2-5 mg of the solid compound to a clean, dry test tube.

-

Add the test solvent dropwise, starting with 0.1 mL.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect the sample against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain, even after adding up to 1 mL of solvent.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observation and the approximate volume of solvent used.

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the exact concentration (e.g., in mg/mL) of a saturated solution.

Materials:

-

4,5-dihydroxy-2-naphthalenecarboxylic acid

-

Chosen solvent of interest

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

Quantification instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

Sources

Licochalcone B: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Licochalcone B, a prominent chalcone derived from the roots of licorice plants (Glycyrrhiza species), has emerged as a molecule of significant interest in the scientific community.[1][2][3][4][5] While the user query specified CAS number 31519-22-9, which corresponds to 1,4-Dihydroxy-2-naphthoic acid, the core topic of interest was identified as Licochalcone B, which is associated with CAS number 58749-23-8.[6][7][8] This guide will focus on the extensive body of research related to Licochalcone B, providing an in-depth exploration of its properties, multifaceted biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the therapeutic potential of this natural compound.

Physicochemical Properties and Sourcing

Licochalcone B is a flavonoid characterized by a three-carbon α,β-unsaturated ketone core linking two aromatic rings.[9][10] Its chemical structure underpins its diverse biological activities.

Natural Sources:

Licochalcone B is primarily extracted from the roots and rhizomes of several Glycyrrhiza species, including:

-

Glycyrrhiza inflata (Xinjiang Licorice), which is noted for its high concentration of licochalcones.[5][12][13]

Table 1: Physicochemical Properties of Licochalcone B

| Property | Value | Source |

| CAS Number | 58749-23-8 | [6] |

| Molecular Formula | C₁₆H₁₄O₅ | [6][14][15] |

| Molecular Weight | 286.28 g/mol | [6][14] |

| Appearance | Solid | [14] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [14][16] |

Multifaceted Biological Activities and Mechanisms of Action

Licochalcone B exhibits a broad spectrum of pharmacological effects, making it a compelling candidate for therapeutic development.[1][2][3][4] These activities are intricately linked to its ability to modulate a variety of cellular signaling pathways.[1][2][3][4]

Anti-Cancer Activity

Licochalcone B has demonstrated significant anti-cancer effects across various cancer cell lines, including osteosarcoma, non-small cell lung cancer, oral cancer, bladder cancer, and breast cancer.[3][9][12][17] Its anti-neoplastic actions are mediated through several mechanisms:

-

Induction of Apoptosis: Licochalcone B triggers programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It has been shown to downregulate anti-apoptotic proteins like Bcl-2, Bid, Bcl-xl, and Mcl-1, while upregulating the pro-apoptotic protein Bax.[3] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately culminating in apoptosis.[3][9][12]

-

Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, in oral squamous cell carcinoma cells, Licochalcone B induces G1 phase arrest by downregulating cyclin D1 and upregulating p21 and p27.[3] In non-small cell lung cancer cells, it has been observed to cause G2/M cell-cycle arrest.[3][12]

-

Inhibition of Key Signaling Pathways: Licochalcone B targets critical signaling pathways that are often dysregulated in cancer. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[3] Furthermore, it can dually target and inhibit the kinase activities of both EGFR and MET in non-small cell lung cancer cells, leading to reduced cell viability.[3][12]

-

Induction of Autophagy: In some cancer cells, such as osteosarcoma, Licochalcone B can induce autophagy, a cellular process of self-digestion that can lead to cell death.[3]

Diagram 1: Licochalcone B's Anti-Cancer Signaling Pathways

Caption: Licochalcone B's multifaceted anti-cancer mechanisms.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Licochalcone B exerts potent anti-inflammatory effects through the modulation of several key signaling pathways.[1][2][3][4]

-

Inhibition of NF-κB Signaling: Licochalcone B can significantly inhibit the activation of NF-κB, a master regulator of inflammation.[16][18] It has been shown to inhibit the phosphorylation of the NF-κB p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11][18] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and MCP-1.[18][19]

-

NLRP3 Inflammasome Inhibition: Licochalcone B is a specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that can trigger inflammation.[3][20][21] It acts by directly binding to NEK7 and disrupting the interaction between NLRP3 and NEK7, which is essential for inflammasome activation.[3][20]

-

cGAS-STING Pathway Inhibition: The compound has been identified as an inhibitor of the cGAS-STING signaling pathway, which is involved in detecting cytosolic DNA and triggering inflammatory responses.[22] By disrupting the STING-TBK1-IRF3 signaling axis, Licochalcone B can reduce the production of type I interferons and systemic inflammation, suggesting its potential in treating autoimmune diseases.[1][22]

Diagram 2: Licochalcone B's Anti-Inflammatory Mechanisms

Caption: Licochalcone B inhibits multiple pro-inflammatory pathways.

Antioxidant and Neuroprotective Effects

Oxidative stress is a key contributor to cellular damage in various pathologies, including neurodegenerative diseases. Licochalcone B demonstrates significant antioxidant and neuroprotective properties.[1][2][3][4][13]

-

Scavenging of Reactive Oxygen Species (ROS): Licochalcone B can directly scavenge free radicals and reduce the levels of ROS, thereby protecting cells from oxidative damage.[23][24]

-

Enhancement of Antioxidant Defense: The compound has been shown to increase the levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH).[3][25]

-

Activation of the Nrf2 Pathway: Licochalcone B can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[25] This leads to the expression of various antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress.[25]

-

Neuroprotection: In models of neuronal damage, Licochalcone B has been shown to reduce apoptosis and cell cytotoxicity.[3][24] It can also activate ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway, which are protective mechanisms in neuronal cells.[3][13] Additionally, it inhibits the self-aggregation of amyloid-β fibrils, a hallmark of Alzheimer's disease.[11]

Hepatoprotective and Cardioprotective Effects

Licochalcone B has also been shown to exert protective effects on the liver and heart.[1][2][3][4]

-

Hepatoprotection: In models of liver toxicity, Licochalcone B has been shown to reduce liver damage by suppressing oxidative stress and inflammation.[9] It upregulates the Erk-Nrf2 signaling pathway and decreases apoptosis in hepatocytes.[9]

-

Cardioprotection: The compound exhibits cardioprotective effects likely due to its antioxidative, anti-apoptotic, and anti-inflammatory properties.[3] It can reduce infarct size and apoptosis in models of ischemia/reperfusion injury.[3] Furthermore, Licochalcone B is a potent inhibitor of angiotensin-converting enzyme (ACE), a key target in cardiovascular disease.[3]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of Licochalcone B. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assays

1. Preparation of Licochalcone B Stock Solution:

-

Dissolve Licochalcone B powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).

-

Store the stock solution at -20°C.

-

For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

2. Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Licochalcone B for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

3. Western Blot Analysis for Protein Expression:

-

Treat cells with Licochalcone B as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Diagram 3: General Workflow for In Vitro Analysis of Licochalcone B

Caption: A typical workflow for studying Licochalcone B in vitro.

Future Perspectives and Conclusion

Licochalcone B has demonstrated a remarkable range of pharmacological activities, positioning it as a promising lead compound for the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and cardiovascular diseases.[1][2][3][4] Its ability to modulate multiple key signaling pathways underscores its therapeutic potential.[1][2][3][4]

While the existing data is compelling, further research is warranted. The toxicological profile of Licochalcone B needs to be more thoroughly investigated to establish its safety for clinical applications.[3] A recent study indicated that Licochalcone B inhibits human and rat 11β-HSD2, an enzyme that regulates cortisol levels, suggesting a potential for side effects that requires careful consideration.[3][26] Additionally, most of the current findings are from preclinical studies, and well-designed clinical trials are necessary to translate these promising results into tangible therapeutic benefits for patients.[27]

References

-

Shaikh, S., Lee, E. J., Ahmad, K., & Choi, I. (2024). Therapeutic potential and action mechanisms of licochalcone B: a mini review. Frontiers in Molecular Biosciences, 11, 1440132. [Link]

-

Shaikh, S., Lee, E. J., Ahmad, K., & Choi, I. (2024). Therapeutic potential and action mechanisms of licochalcone B: a mini review. [Link]

-

Shaikh, S., Lee, E. J., Ahmad, K., & Choi, I. (2024). Therapeutic potential and action mechanisms of licochalcone B: a mini review. Frontiers in Molecular Biosciences, 11. [Link]

-

Oh, J. H., Lee, E. J., Kim, J. H., Lee, J. H., & Choi, I. (2019). Licochalcone B inhibits growth and induces apoptosis of human non-small-cell lung cancer cells by dual targeting of EGFR and MET. Phytomedicine, 63, 153014. [Link]

-

Shaikh, S., Lee, E. J., Ahmad, K., & Choi, I. (2024). Therapeutic potential and action mechanisms of licochalcone B: a mini review. Frontiers in Molecular Biosciences, 11, 1440132. [Link]

-

Deng, X., Liu, Y., & Li, F. (2023). Anticancer effects of licochalcones: A review of the mechanisms. Frontiers in Pharmacology, 13, 1089988. [Link]

-

Szeremeta, D., Marzec, M., & Gorniak, R. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 22(11), 5877. [Link]

-

Luo, Y., Li, Y., & Pu, J. (2024). LicochalconeB inhibits cGAS-STING signaling pathway and prevents autoimmunity diseases. International Immunopharmacology, 128, 111550. [Link]

-

The anti-cancer activities and molecular mechanisms of licochalcones. (2023). ResearchGate. [Link]

-

Furusawa, J., Funakoshi-Tago, M., Mashino, T., Tago, K., Inoue, H., Sonoda, Y., & Kasahara, T. (2009). Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. International Immunopharmacology, 9(4), 499–507. [Link]

-

Qu, Y., Chen, Y., & Zhang, J. (2022). Licochalcone B, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models. Scientia Pharmaceutica, 90(3), 43. [Link]

-

Li, Q., Liu, Y., & Zhang, Y. (2022). Licochalcone B specifically inhibits the NLRP3 inflammasome by disrupting NEK7-NLRP3 interaction. The EMBO Journal, 41(1), e108703. [Link]

-

Ren, S., He, C., & Xia, S. (2024). Radioprotective Effects of Licochalcone B: DNA Protection, Cytokine Inhibition, and Antioxidant Boost. Cancer Drug Resistance, 7(1), 1-14. [Link]

-

Biological Effects Of Licochalcones. (2019). Unich. [Link]

-

Kim, K. J., Lee, K. H., & Kim, Y. S. (2008). Licochalcone A isolated from licorice suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Journal of Molecular Medicine, 86(11), 1287–1295. [Link]

-

Dorado, R. G., Nava, E. O., & Wang, G. (2024). Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. Molecules, 29(10), 2296. [Link]

-

Licochalcone B. CD Bioparticles. [Link]

-

Licochalcone B. BioCrick. [Link]

-

Du, Y., Wang, Y., & Li, X. (2024). Licochalcone B, a natural anti-inflammatory agent, inhibits the inflammatory response and oxidative stress of periodontal ligament cells in periodontitis. ResearchGate. [Link]

-

Licochalcone B: A New Drug for the Prevention and Treatment of Radiation Damage. (2024). Cancer Drug Resistance. [Link]

-

Qu, Y., Chen, Y., & Zhang, J. (2022). Licochalcone B, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models. Scientia Pharmaceutica, 90(3), 43. [Link]

-

Zhou, L., Wang, Y., & Li, X. (2021). Licochalcone B attenuates neuronal injury through anti-oxidant effect and enhancement of Nrf2 pathway in MCAO rat model of stroke. International Immunopharmacology, 100, 108073. [Link]

-

The developed method of the synthesis of licoagrochalcones B (12) and D (14). (n.d.). ResearchGate. [Link]

-

licochalcone B. The Good Scents Company. [Link]

-

Structures of licochalcone B (1) and licochalcone D (2). (n.d.). ResearchGate. [Link]

-

Short and Efficient Synthesis of Licochalcone B and D Through Acid-Mediated Claisen-Schmidt Condensation. (2013). ResearchGate. [Link]

-

Licochalcone A. RayBiotech. [Link]

-

Licochalcone B. PubChem. [Link]

-

Short and Efficient Synthesis of Licochalcone B and D Through Acid-Mediated Claisen-Schmidt Condensation. (2013). Semantic Scholar. [Link]

-

LICOCHALCONE B. gsrs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Therapeutic potential and action mechanisms of licochalcone B: a mini review | Semantic Scholar [semanticscholar.org]

- 3. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 7. 31519-22-9|1,4-Dihydroxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 8. 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 [chemicalbook.com]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Licochalcone B inhibits growth and induces apoptosis of human non-small-cell lung cancer cells by dual targeting of EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Licochalcone B - CD Bioparticles [cd-bioparticles.net]

- 15. Licochalcone B | C16H14O5 | CID 5318999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Licochalcone B | CAS:58749-23-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. mdpi.com [mdpi.com]

- 18. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. licochalcone B, 58749-23-8 [thegoodscentscompany.com]

- 20. Licochalcone B specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. LicochalconeB inhibits cGAS-STING signaling pathway and prevents autoimmunity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Radioprotective Effects of Licochalcone B: DNA Protection, Cytokine Inhibition, and Antioxidant Boost [xiahepublishing.com]

- 24. Licochalcone B, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Licochalcone B attenuates neuronal injury through anti-oxidant effect and enhancement of Nrf2 pathway in MCAO rat model of stroke [pubmed.ncbi.nlm.nih.gov]

- 26. Licochalcone B: A New Drug for the Prevention and Treatment of Radiation Damage [xiahepublishing.com]

- 27. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

The Biological Versatility of Dihydroxynaphthalene Carboxylic Acids: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

Dihydroxynaphthalene carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their rigid bicyclic aromatic system, decorated with ionizable hydroxyl and carboxylic acid functional groups, provides an ideal framework for molecular recognition by a variety of biological targets. This technical guide synthesizes current research to provide an in-depth exploration of the multifaceted bioactivities of these compounds, including their roles as potent enzyme inhibitors, broad-spectrum antimicrobial agents, powerful antioxidants, and promising anticancer therapeutics. We will delve into the structure-activity relationships that govern their efficacy, elucidate their molecular mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a foundational structure in the development of therapeutic agents. Its planarity and lipophilicity allow it to engage in π-π stacking and hydrophobic interactions within protein binding pockets. The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) groups transforms this relatively inert scaffold into a highly functionalized pharmacophore. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carboxylic acid moiety provides a key acidic center for ionic interactions and hydrogen bonding. The relative positioning of these functional groups on the naphthalene ring is critical, dictating the molecule's overall electronic properties, shape, and, consequently, its biological activity. This guide will explore the distinct therapeutic potentials unlocked by these specific chemical arrangements.

Potent and Selective Enzyme Inhibition: The Case of Lactate Dehydrogenase

A compelling therapeutic application of dihydroxynaphthalene carboxylic acids is their ability to act as highly selective enzyme inhibitors. This is exemplified by the activity of 3,5-dihydroxy-2-napthoic acid (DHNA) against the lactate dehydrogenase (LDH) enzyme from the parasite Babesia microti (BmLDH), a key target for treating human babesiosis.[1][2][3]

Mechanism of Action: Targeting Parasitic Metabolism

Babesia microti, like many anaerobic parasites, relies heavily on glycolysis for its ATP supply, making its LDH enzyme essential for regenerating NAD+ and sustaining energy production.[1][2] DHNA was identified through molecular docking studies as a potent inhibitor that interacts with a crucial active site residue, Arginine 99 (Arg99), in BmLDH.[1][2] This interaction is critical for its inhibitory effect.

The true therapeutic potential of DHNA lies in its remarkable selectivity. Enzyme activity assays have demonstrated that it inhibits the parasitic BmLDH with approximately 5,000-fold greater selectivity than it does for human LDH.[1][3] This high selectivity index is paramount in drug development, as it predicts a lower likelihood of off-target effects and toxicity in the host.

Caption: Mechanism of BmLDH Inhibition by DHNA.

Quantitative Analysis of Inhibition

The efficacy of DHNA and its analogs against B. microti has been quantified through both enzymatic and cell-based assays. These data are crucial for lead compound selection and optimization.

| Compound | Target | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |

| DHNA | B. microti growth | Cell-based | 85.65 ± 7.23 | 22.1 | [2] |

| DBHCA | B. microti growth | Cell-based | 84.83 ± 6.96 | 2.6 | [2] |

| DHNA | BmLDH | Enzyme Inhibition | - | ~5,000-fold vs human LDH | [1][3] |

| DBHCA | BmLDH | Enzyme Inhibition | - | ~109-fold vs human LDH | [1][3] |

| *1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid |

Experimental Protocol: LDH Enzyme Activity Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory effect of a test compound on LDH activity. The causality behind this design is to measure the rate of NADH oxidation, which is directly proportional to LDH activity. A decrease in this rate in the presence of an inhibitor quantifies its potency.

Materials:

-

Recombinant LDH enzyme (e.g., BmLDH)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Pyruvate

-

Assay Buffer: 100 mM sodium phosphate, pH 7.4

-

Test Compound (e.g., DHNA) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Methodology:

-

Reagent Preparation:

-

Prepare a 2 mM NADH stock solution in Assay Buffer.

-

Prepare a 10 mM sodium pyruvate stock solution in Assay Buffer.

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 1 mM.

-

-

Assay Setup (per well):

-

Test Wells: Add 178 µL of Assay Buffer, 2 µL of the test compound dilution, and 10 µL of 2 mM NADH.

-

Negative Control (No Inhibition): Add 178 µL of Assay Buffer, 2 µL of DMSO (vehicle), and 10 µL of 2 mM NADH.

-

Positive Control (Max Inhibition): Can include a known LDH inhibitor if available.

-

Blank (No Enzyme): Add 188 µL of Assay Buffer and 2 µL of DMSO.

-

-

Enzyme Addition and Reaction Initiation:

-

Add 10 µL of the LDH enzyme solution to all wells except the Blank.

-

Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of 10 mM sodium pyruvate to all wells.

-

Immediately place the plate in the spectrophotometer.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of decrease corresponds to the rate of NADH oxidation.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-